3-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one
Description
3-(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one is a heterocyclic compound featuring a quinoline core substituted with a fluorine atom at position 6 and a 1,2,4-oxadiazole ring at position 3. The oxadiazole moiety is further substituted with a 2,3-dimethoxyphenyl group.
Properties
IUPAC Name |
3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O4/c1-25-15-5-3-4-11(17(15)26-2)18-22-19(27-23-18)13-9-21-14-7-6-10(20)8-12(14)16(13)24/h3-9H,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUHAKRVVYRJCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxadiazole ring and the subsequent coupling with the quinoline moiety. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and fluorinating agents. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can be employed to modify the oxadiazole ring or the quinoline core.
Substitution: The fluoro group on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring.
Scientific Research Applications
3-(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: It is explored for use in organic electronics and photonics due to its unique electronic properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction pathways, such as the MAPK/ERK pathway, which is crucial in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Pharmaceutical Analogs
Structural Similarities and Differences
The compound shares structural homology with high-affinity CB2 agonists such as MA2 and MA3 (described in ), which feature:
- A quinoline scaffold with substituents at position 6 (e.g., 6-methoxy in MA2, 6-(2-fluoroethoxy) in MA3).
- A 1,2,4-oxadiazole ring linked to a substituted phenyl group (e.g., 2-chloro-4-fluorophenyl in MA2/MA3 vs. 2,3-dimethoxyphenyl in the target compound).
Table 1: Substituent Comparison with Pharmaceutical Analogs
Impact of Substituents on Bioactivity
- Fluorine Effects : The 6-fluoro group in the target compound may enhance metabolic stability and blood-brain barrier permeability, similar to MA3’s 2-fluoroethoxy group, which improved brain uptake in preclinical models .
- Methoxy vs.
- Therapeutic Implications: MA2/MA3 demonstrated high CB2 affinity, suggesting the target compound may also target cannabinoid receptors or other CNS pathways.
Comparison with Agrochemical Oxadiazoles
Structural Alignment with Herbicides
highlights oxadiazole-based herbicides such as oxadiazon and oxadiargyl , which feature:
- A 1,3,4-oxadiazole ring (vs. 1,2,4-oxadiazole in the target compound).
- Substituted phenyl groups (e.g., 2,4-dichloro-5-isopropoxyphenyl) that confer herbicidal activity.
Table 2: Substituent Comparison with Agrochemical Analogs
Functional Group Influence on Application
- Oxadiazole Isomerism : The 1,2,4-oxadiazole in the target compound is less common in agrochemicals compared to 1,3,4-oxadiazoles, which are more stable and widely used in herbicides .
- Substituent Effects : The dimethoxyphenyl group lacks the electron-withdrawing chloro groups critical for herbicidal activity in oxadiazon/oxadiargyl, suggesting the target compound is unlikely to function as a pesticide.
Research Findings and Implications
Structural Insights from Crystallography
If crystallized, SHELXL could resolve its conformation, aiding in structure-activity relationship (SAR) studies .
Biological Activity
The compound 3-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one is a synthetic organic molecule that incorporates a fluoroquinoline moiety and an oxadiazole ring. This unique structure suggests potential biological activities that are currently under investigation in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C17H15FN4O3
- Molecular Weight : 354.33 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Compounds with oxadiazole and quinoline structures have been reported to exhibit a variety of biological activities, including:
- Antimicrobial Activity : The presence of the oxadiazole ring is associated with antimicrobial properties. Research indicates that derivatives of oxadiazoles can inhibit bacterial growth by disrupting cell wall synthesis or function.
- Anticancer Potential : Fluoroquinolines are known for their anticancer activities. The combination of the oxadiazole moiety with the fluoroquinoline framework may enhance cytotoxic effects against various cancer cell lines .
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related diseases.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Cell Membrane Disruption : It may interact with lipid membranes, leading to increased permeability and subsequent cell death in pathogens or cancer cells.
Research Findings and Case Studies
A series of studies have explored the biological activity of related compounds and their implications:
Q & A
Q. What are the recommended synthetic routes for preparing 3-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one?
The synthesis typically involves multi-step reactions:
Oxadiazole Formation : Condensation of a hydrazide derivative (e.g., 2,3-dimethoxybenzohydrazide) with a carboxylic acid (e.g., 6-fluoroquinolin-4(1H)-one-3-carboxylic acid) using phosphorus oxychloride (POCl₃) as a cyclizing agent .
Quinoline Functionalization : Introduce the fluoro substituent via electrophilic aromatic substitution or halogenation prior to oxadiazole coupling .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yield high-purity product .
Q. What spectroscopic methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the oxadiazole ring and substituent positions. For example, oxadiazole protons appear as singlet peaks near δ 8.5–9.0 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., HRMS-ESI for [M+H]+) and fragmentation patterns .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) functional groups .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Anticancer Screening : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
- Enzyme Inhibition : Test inhibition of kinases (e.g., EGFR) or topoisomerases via fluorescence-based enzymatic assays .
- Microbial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent Selection : Use anhydrous DMF or THF for oxadiazole cyclization to minimize hydrolysis .
- Temperature Control : Maintain 80–100°C during POCl₃-mediated reactions to ensure complete cyclization without side-product formation .
- Catalytic Additives : Introduce triethylamine (TEA) to neutralize HCl byproducts and enhance reaction efficiency .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Analysis : Compare EC₅₀ values across multiple assays to identify potency thresholds .
- Metabolic Stability Testing : Assess compound degradation in liver microsomes (e.g., human S9 fraction) to rule out false negatives .
- Structural Analog Comparison : Synthesize derivatives (e.g., varying substituents on the quinoline or oxadiazole) to isolate structure-activity relationships (SAR) .
Q. How can crystallographic data refine the molecular structure and inform drug design?
- Single-Crystal X-Ray Diffraction : Use SHELX software for structure solution and refinement. The oxadiazole-quinoline dihedral angle (~15–25°) impacts planarity and π-π stacking interactions .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, halogen contacts) to guide co-crystal engineering .
Q. What computational methods predict physicochemical properties relevant to drug development?
- LogP Calculation : Use Molinspiration or SwissADME to estimate lipophilicity (predicted LogP ~3.5) for blood-brain barrier penetration .
- pKa Determination : Perform potentiometric titrations in non-aqueous solvents (e.g., DMF) with tetrabutylammonium hydroxide (TBAH) to measure acidity/basicity .
- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., DNA topoisomerase II) using GROMACS or AMBER .
Methodological Challenges and Future Directions
Q. What are key limitations in current synthetic methodologies?
- Low Oxadiazole Yields : Competing side reactions (e.g., hydrolysis) reduce efficiency. Mitigate by using microwave-assisted synthesis for faster cyclization .
- Purification Complexity : Co-elution of regioisomers during chromatography. Address via HPLC with chiral columns .
Q. How can structural modifications enhance bioactivity?
- Electron-Withdrawing Groups : Introduce nitro (-NO₂) or trifluoromethyl (-CF₃) substituents to improve DNA intercalation .
- Prodrug Design : Link to ester or glycoside moieties to enhance solubility and target delivery .
Q. What emerging applications justify further research?
- Photodynamic Therapy : Evaluate fluorescence properties for light-activated cytotoxicity .
- Antiviral Potential : Screen against viral proteases (e.g., SARS-CoV-2 Mpro) using FRET-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
